
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPB is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Heterocyclic Synthesis and Medicinal Applications
Activated Anilide in Heterocyclic Synthesis : A study by Hafiz, Ramiz, and Sarhan (2011) explored the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine. These compounds, confirmed through elementary analysis and spectroscopy, highlight the role of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Hafiz, Ramiz, & Sarhan, 2011).
Microwave-Assisted Synthesis and Biological Evaluation : Deohate and Palaspagar (2020) reported the microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, leading to pyrimidine-linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's relevance in developing bioactive heterocyclics (Deohate & Palaspagar, 2020).
Neuroprotective Agents for Alzheimer's Disease : A series of N-acylaminophenothiazines, derived from related compounds, were investigated by González-Muñoz et al. (2011) for their neuroprotective properties. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for treating Alzheimer's disease (González-Muñoz et al., 2011).
Antimicrobial Heterocycles : Darwish, Kheder, and Farag (2010) described the synthesis of new pyridine-based heterocycles with antimicrobial evaluation, demonstrating moderate activity. This work underscores the compound's utility in generating bioactive molecules with potential therapeutic applications (Darwish, Kheder, & Farag, 2010).
Chemical Synthesis and Material Science
- Synthesis of Polymeric Materials : Liaw, Huang, and Chen (2006) explored the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research highlights the application of similar compounds in synthesizing high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liaw, Huang, & Chen, 2006).
properties
IUPAC Name |
3,3-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)10-14(19)17-12-7-9-18(11-12)13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPTKCSWZTCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


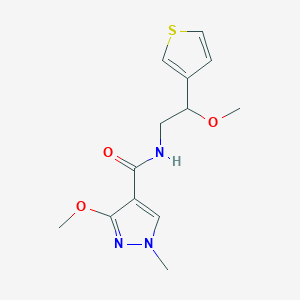
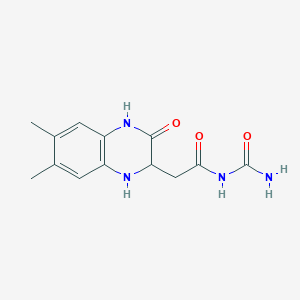

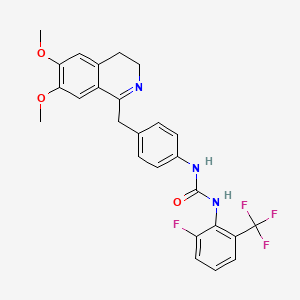
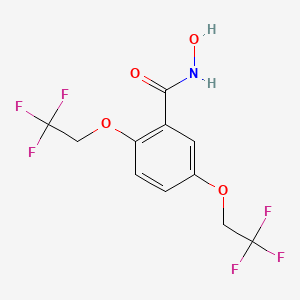
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)


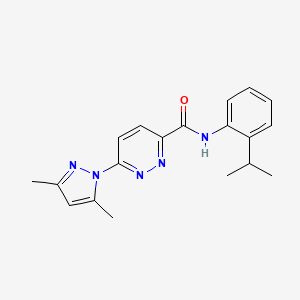
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)